molecular formula C24H27NO5S2 B8071125 Benzyl 2-amino-3-benzylsulfanyl-propanoate; 4-methylbenzenesulfonic acid

Benzyl 2-amino-3-benzylsulfanyl-propanoate; 4-methylbenzenesulfonic acid

Cat. No.: B8071125
M. Wt: 473.6 g/mol
InChI Key: PAOXTFAXWXQKPW-UHFFFAOYSA-N
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Description

Benzyl 2-amino-3-benzylsulfanyl-propanoate; 4-methylbenzenesulfonic acid is a compound with the molecular formula C24H27NO5S2 and a molecular weight of 473.605 g/mol . This compound is known for its unique structure, which includes a benzyl group, an amino group, and a benzylsulfanyl group attached to a propanoate backbone. It is often used in various chemical and biological research applications due to its versatile reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-amino-3-benzylsulfanyl-propanoate; 4-methylbenzenesulfonic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-amino-3-benzylsulfanyl-propanoate; 4-methylbenzenesulfonic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, thiols, and amines.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Benzyl 2-amino-3-benzylsulfanyl-propanoate; 4-methylbenzenesulfonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 2-amino-3-benzylsulfanyl-propanoate; 4-methylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the amino group may form hydrogen bonds with biological molecules, affecting their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    S-Benzyl-L-cysteine benzyl ester 4-methylbenzenesulfonate: Similar structure but with different substituents.

    O-Benzyl-L-tyrosine benzyl ester 4-methylbenzenesulfonate: Contains a tyrosine backbone instead of a propanoate backbone.

    D-Valine benzyl ester p-toluenesulfonate: Contains a valine backbone instead of a propanoate backbone.

Uniqueness

Benzyl 2-amino-3-benzylsulfanyl-propanoate; 4-methylbenzenesulfonic acid is unique due to its combination of a benzylsulfanyl group and an amino group on a propanoate backbone. This unique structure imparts specific reactivity and biological activities that distinguish it from other similar compounds.

Properties

IUPAC Name

benzyl 2-amino-3-benzylsulfanylpropanoate;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S.C7H8O3S/c18-16(13-21-12-15-9-5-2-6-10-15)17(19)20-11-14-7-3-1-4-8-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,16H,11-13,18H2;2-5H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOXTFAXWXQKPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CSCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10297883
Record name benzyl s-benzylcysteinate 4-methylbenzenesulfonate(1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10297883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73995-16-1
Record name NSC158706
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158706
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name benzyl s-benzylcysteinate 4-methylbenzenesulfonate(1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10297883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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